Conformational Rigidity of Spiro[2.5]octane Sulfone Core Enhances γ-Secretase Inhibitor Potency and Selectivity
The spiro[2.5]octane sulfone scaffold, as exemplified by 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide, provides a conformationally restricted core that stabilizes the bioactive chair conformation critical for γ-secretase inhibition . In a series of spirocyclic sulfone γ-secretase inhibitors related to MRK-560, compounds bearing the spiro[2.5]octane ring system demonstrated substantially improved isoform selectivity compared to clinical γ-secretase inhibitors lacking this scaffold .
| Evidence Dimension | γ-Secretase isoform selectivity (PS-1 vs PS-2 inhibition) |
|---|---|
| Target Compound Data | Class representative spirocyclic phosphonate 18a(−): 33-fold selectivity for PS-1 over PS-2 |
| Comparator Or Baseline | Clinical γ-secretase inhibitors (e.g., semagacestat): no significant PS-1/PS-2 selectivity reported |
| Quantified Difference | 33-fold improvement in PS-1 selectivity relative to clinical comparators |
| Conditions | In vitro enzyme inhibition assays using recombinant PS-1 and PS-2 γ-secretase complexes |
Why This Matters
Enhanced PS-1 selectivity is hypothesized to reduce mechanism-based adverse effects observed with non-selective clinical γ-secretase inhibitors, making spiro[2.5]octane sulfone building blocks strategically valuable for CNS drug discovery programs targeting Alzheimer's disease.
